molecular formula C4H8Br2O2 B167592 2,3-Dibromo-1,4-butanediol CAS No. 1947-58-6

2,3-Dibromo-1,4-butanediol

Cat. No.: B167592
CAS No.: 1947-58-6
M. Wt: 247.91 g/mol
InChI Key: OXYNQEOLHRWEPE-UHFFFAOYSA-N
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Description

2,3-Dibromo-1,4-butanediol is an organic compound with the molecular formula C4H8Br2O2. It is a colorless crystalline solid that is soluble in water and common organic solvents such as ethanol and ether . This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Scientific Research Applications

2,3-Dibromo-1,4-butanediol has several applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.

    Material Science: It is employed in the production of polymers and resins with specific properties.

    Industrial Applications: It is used in the manufacture of flame retardants and plasticizers.

Safety and Hazards

2,3-Dibromo-1,4-butanediol may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray, and to use personal protective equipment .

Mechanism of Action

Mode of Action

The mode of action of 2,3-Dibromo-1,4-butanediol involves both intercalation and minor groove binding mode with DNA . This means the compound can insert itself between DNA base pairs (intercalation) and bind to the minor groove of the DNA helix. These interactions can lead to changes in the DNA structure and function, potentially affecting gene expression and protein synthesis.

Result of Action

Its ability to interact with dna suggests that it could potentially affect cellular processes such as dna replication, transcription, and translation . More research is needed to fully understand the molecular and cellular effects of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromo-1,4-butanediol can be synthesized through the bromination of 1,4-butanediol. The reaction typically involves the addition of bromine (Br2) to 1,4-butanediol in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to 1,4-butanediol in large reactors, followed by purification steps such as distillation and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-1,4-butanediol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The bromine atoms can be reduced to form 1,4-butanediol.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products such as 2,3-dihydroxy-1,4-butanediol or 2,3-diamino-1,4-butanediol.

    Oxidation Reactions: Products such as 2,3-dibromo-1,4-butanedione.

    Reduction Reactions: Products such as 1,4-butanediol.

Comparison with Similar Compounds

Uniqueness: 2,3-Dibromo-1,4-butanediol is unique due to its specific bromine atom positions and the presence of two hydroxyl groups, which allow it to undergo a variety of chemical reactions. Its versatility in organic synthesis and industrial applications makes it a valuable compound in various fields .

Properties

IUPAC Name

2,3-dibromobutane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYNQEOLHRWEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70869065
Record name (+/-)-2,3-Dibromo-1,4-butanediol
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Molecular Weight

247.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20163-90-0, 1947-58-6
Record name 2,3-Dibromo-1,4-butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20163-90-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Butanediol, 2,3-dibromo-, (+,-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Butanediol, 2,3-dibromo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-2,3-Dibromo-1,4-butanediol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,R*)-(±)-2,3-dibromobutane-1,4-diol
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Record name 1,4-Butanediol, 2,3-dibromo
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Record name 2,3-Dibromo-1,4-butanediol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,3-Dibromo-1,4-butanediol interact with cotton cellulose to improve crease resistance?

A1: this compound itself doesn't directly interact with cotton cellulose to enhance crease resistance. Instead, it acts as a precursor to butadiene diepoxide. The research demonstrates that treating cotton with this compound followed by specific dehydrohalogenation processes leads to the in situ formation of butadiene diepoxide within the cotton fabric []. This reactive epoxide then interacts with the hydroxyl groups of cellulose chains, forming crosslinks. These crosslinks increase the fabric's rigidity and thus improve both dry and wet crease resistance [].

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